1-(2-Methoxy-5-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid - 1038240-97-9

1-(2-Methoxy-5-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid

Catalog Number: EVT-1704342
CAS Number: 1038240-97-9
Molecular Formula: C11H11N3O3
Molecular Weight: 233.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid

  • Compound Description: This compound is the first representative of the 5-formyl-1H-1,2,3-triazole-4-carboxylic acid series. Research shows it primarily exists in solution as its cyclic 6-hydroxy-1,6-dihydro-4H-furo[3,4-d][1,2,3]triazol-4-one tautomer. []
  • Relevance: This compound shares the core 1H-1,2,3-triazole-4-carboxylic acid structure with 1-(2-Methoxy-5-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid. The primary difference lies in the substituent at the N1 position of the triazole ring: an ethoxyphenyl group in this compound versus a methoxymethylphenyl group in the target compound. Additionally, this compound possesses a formyl group at the C5 position of the triazole ring. []

1-(4-Aminofurazan-3-yl)-5-dialkylaminomethyl-1H-[1,2,3]triazole-4-carboxylic acid derivatives

  • Compound Description: This class of compounds exhibits selective inhibition of Glycogen Synthase Kinase-3 (GSK-3), acting as ATP-competitive inhibitors. They demonstrate promising water solubility and effectively modulate glycogen metabolism while stimulating intracellular β-catenin accumulation. []
  • Relevance: These compounds belong to the 1H-[1,2,3]triazole-4-carboxylic acid family, similar to 1-(2-Methoxy-5-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid. The structural variations lie in the substituents at the N1 and C5 positions of the triazole ring. Notably, these compounds feature an aminofurazan group at N1 and a dialkylaminomethyl group at C5. []

Rufinamide

  • Compound Description: Rufinamide is a triazole derivative antiepileptic drug approved for treating seizures associated with Lennox-Gastaut syndrome. []
  • Relevance: While Rufinamide doesn't share the 1H-1,2,3-triazole-4-carboxylic acid core, its classification as a "triazole derivative" highlights the significance of the triazole moiety in medicinal chemistry, suggesting potential relevance to the biological activity of 1-(2-Methoxy-5-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid. []
  • Compound Description: This compound is identified as an alkaline degradation product of Rufinamide. []
  • Relevance: This compound shares the 1H-1,2,3-triazole-4-carboxylic acid core with 1-(2-Methoxy-5-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid. The key distinction is the substituent at the N1 position: a difluorophenylmethyl group in this compound versus a methoxymethylphenyl group in the target compound. []
  • Compound Description: Compound I, along with Compound II, exhibits antiophidian properties. Its conformational flexibility in solution, differing from its solid-state structure, emphasizes the importance of considering solution-phase conformations in drug design. []
  • Relevance: Compound I belongs to the 1H-[1,2,3]-triazole-4-carboxylic acid ester family, with the ethyl ester group replacing the carboxylic acid in 1-(2-Methoxy-5-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid. The structural differences include a methyl group at C5 and a methylphenylsulfonylamino group at N1 in Compound I. []
  • Compound Description: This compound, alongside Compound I, displays antiophidian activity. []
  • Relevance: Similar to Compound I, Compound II belongs to the 1H-[1,2,3]-triazole-4-carboxylic acid ester class. It shares the core structure with 1-(2-Methoxy-5-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid, with variations at the C5 and N1 positions. It features a methyl group at C5 and a phenylsulfonylamino group at N1. []

1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid (Compound 1)

  • Compound Description: This synthetic aromatic ε-amino acid exhibits potent antimicrobial activity against various Gram-positive and Gram-negative bacteria, including Vibrio cholerae. Its structure-property studies underline the importance of all its functional groups for its antimicrobial efficacy. []
  • Relevance: Compound 1 shares the core 1H-1,2,3-triazole-4-carboxylic acid structure with 1-(2-Methoxy-5-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid. The main difference lies in the substituent at the N1 position: an aminophenyl group in Compound 1 and a methoxymethylphenyl group in the target compound. []

1-substituted 5-methyl-1H-[1,2,3]-triazole-4-carboxylic acid (Ligand L)

  • Compound Description: This ligand forms Zn(II) complexes, exhibiting bidentate coordination through its carboxylate and triazole nitrogen atoms. These complexes have been studied for their structural properties and solid-state fluorescent emission. []
  • Relevance: This ligand shares the core 5-methyl-1H-[1,2,3]-triazole-4-carboxylic acid structure with 1-(2-Methoxy-5-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid. The difference lies in the unspecified substituent at the N1 position (denoted as "1-substituted"). []

1-anilino-5-methyl-1H-1,2,3-triazole-4-carboxylic acid monohydrate

  • Compound Description: This compound's crystal structure reveals a network of hydrogen bonds, including N—H⋯O, O—H⋯O, and O—H⋯N interactions, contributing to its three-dimensional framework. []
  • Relevance: This compound belongs to the 5-methyl-1H-1,2,3-triazole-4-carboxylic acid family, similar to 1-(2-Methoxy-5-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid. The key difference lies in the N1 substituent, which is an anilino group in this compound and a methoxymethylphenyl group in the target compound. []

Ethyl 1-phenyl-5-pyridinyl-1H-1,2,3-triazole-4-carboxylates

  • Compound Description: These compounds are synthesized via cyclocondensation reactions between aryl azides and a β-ketoester containing a pyridine ring. This approach provides a method for introducing pyridine substituents into the triazole ring system. []
  • Relevance: These compounds highlight the synthetic versatility of the 1H-1,2,3-triazole-4-carboxylate scaffold, emphasizing the possibility of introducing diverse substituents at both the N1 and C5 positions, as seen in 1-(2-Methoxy-5-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid. []

Ethyl 1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate

  • Compound Description: This compound is synthesized by the condensation of 3-azidopyridine with acetoacetic ester. This method offers a route for introducing a pyridine substituent at the N1 position of the triazole ring. []
  • Relevance: This compound exemplifies the possibility of incorporating heterocyclic substituents, like pyridine, onto the 1H-1,2,3-triazole-4-carboxylate core. This approach highlights the potential for structural diversity in designing analogs of 1-(2-Methoxy-5-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid. []

Ethyl 1- or 5-(1-methyltetrahydropyridinyl)-1H-1,2,3-triazole-4-carboxylates

  • Compound Description: These compounds are derived from the reduction of quaternized pyridine rings within the triazole scaffold. This strategy allows for the introduction of hydrogenated pyridine moieties at either the N1 or C5 positions of the triazole ring. []
  • Relevance: The synthesis of these compounds demonstrates the feasibility of modifying the pyridine ring within the triazole scaffold, suggesting potential modifications to the phenyl ring in 1-(2-Methoxy-5-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid. []

1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate

  • Compound Description: This compound is synthesized through a four-step process starting from 4-hydroxypiperidine. This method provides a route to introduce a piperidine substituent at the N1 position of the triazole ring. []
  • Relevance: Similar to the previous compound, the synthesis of this molecule emphasizes the feasibility of introducing saturated heterocyclic substituents onto the 1H-1,2,3-triazole-4-carboxylate core. This approach could be relevant for developing analogs of 1-(2-Methoxy-5-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid with different pharmacological profiles. []

2-(4-Chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid (Compound 1b)

  • Compound Description: This compound is a promising anticancer agent. Its structure has been extensively studied using vibrational spectroscopy, quantum chemical calculations, and molecular docking studies with the MMP-2 receptor. []
  • Relevance: Although Compound 1b belongs to the 2H-1,2,3-triazole-4-carboxylic acid class, different from the 1H isomer of the target compound, it showcases the anticancer potential of triazole-carboxylic acid derivatives. Structural variations include a chlorophenyl group at the C2 position and a pyrrolidinyl group at the C5 position in Compound 1b. []

5-Methyl-1-(3-nitrobenzyl)-1H-1,2,3-triazole-4-carboxylic acid monohydrate

  • Compound Description: The crystal structure of this compound has been determined, revealing a dihedral angle of 84.80 (2)° between the triazole and benzene ring planes. []
  • Relevance: This compound shares the 5-methyl-1H-1,2,3-triazole-4-carboxylic acid core with 1-(2-Methoxy-5-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid. The key difference lies in the N1 substituent, which is a nitrobenzyl group in this compound and a methoxymethylphenyl group in the target compound. []

5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid

  • Compound Description: This compound's crystal structure shows the formation of R22(8) inversion dimers through hydrogen bonding between carboxyl groups. []
  • Relevance: This compound provides a simplified structure within the 5-methyl-1H-1,2,3-triazole-4-carboxylic acid series, similar to 1-(2-Methoxy-5-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid, but lacking substituents on the phenyl ring at the N1 position. []

5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

  • Compound Description: This compound, synthesized through a two-step Dimroth reaction and amidation, has been screened for anticancer activity as part of a 1H-1,2,3-triazole-4-carboxamide library. Its crystal structure reveals a specific orientation of the cyclopropyl and benzene rings. []
  • Relevance: While this compound belongs to the 1H-1,2,3-triazole-4-carboxamide class, differing from the carboxylic acid functionality in 1-(2-Methoxy-5-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid, it highlights the application of this scaffold in anticancer research. Structural differences include a cyclopropyl group at C5, a hydroxyethyl carboxamide at C4, and a methylphenyl group at N1. []
  • Compound Description: This series of carboxylic acid derivatives demonstrates good in vivo activity as potential antithrombotic agents. The research explored variations in ester and amide functionalities to understand their impact on biological activity. []
  • Relevance: This series emphasizes the potential of 5-methyl-1H-1,2,3-triazole-4-carboxylic acid derivatives, similar to 1-(2-Methoxy-5-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid, in medicinal chemistry, particularly as antithrombotic agents. These compounds feature a complex substituent at the N1 position, incorporating chlorophenyl, dihydrothienopyridinyl, and ethyl groups. []

5-ethynyl-1-beta-D-ribofuranosyl-1H-[1,2,3]triazole-4-carboxylic acid amide (Compound 1)

  • Compound Description: Compound 1, an isostere of EICAR (an antiviral compound), is synthesized using Pd(0)-catalyzed cross-coupling reactions. This approach enables the incorporation of various alkynyl groups at the C5 position of the triazole ring. []
  • Relevance: This study highlights the synthesis and modification of 1H-[1,2,3]triazole-4-carboxylic acid derivatives, particularly those with a ribose sugar moiety, like Compound 1. While this compound differs from 1-(2-Methoxy-5-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid by having a ribofuranosyl group at N1, an ethynyl group at C5, and a carboxamide at C4, it emphasizes the potential of triazole-based compounds in antiviral research. []

5-Methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide derivatives

  • Compound Description: This series of compounds was synthesized and characterized using IR, 1H NMR, and mass spectrometry. They serve as valuable building blocks for various applications. []
  • Relevance: These derivatives belong to the 5-methyl-1H-1,2,3-triazole-4-carboxamide class, similar to 1-(2-Methoxy-5-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid, with a carboxamide replacing the carboxylic acid group. They exemplify the versatility of this core structure for introducing diverse substituents at the N1 position, as demonstrated by the "N-substituted" variations. []
  • Compound Description: This compound is a versatile building block for metal-organic frameworks (MOFs) due to its multiple coordination sites. Its use in MOF synthesis is often combined with auxiliary ligands, leading to diverse framework structures. []
  • Relevance: KH2TDA introduces an additional carboxylic acid group at the C5 position of the triazole ring compared to 1-(2-Methoxy-5-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid. This modification significantly alters its coordination chemistry, enabling the formation of extended MOF structures. []
  • Compound Description: This compound is synthesized by reacting 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide with indoline-2,3-dione. Its structure is confirmed by NMR spectroscopy and single-crystal X-ray diffraction. []
  • Relevance: Compound 3 belongs to the 5-methyl-1H-1,2,3-triazole-4-carbohydrazide series, similar to 1-(2-Methoxy-5-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid, with a carbohydrazide group replacing the carboxylic acid. It highlights the feasibility of functionalizing the C4 position with various groups, including hydrazones, as in this case. []

1-(4-methoxyphenyl)-5-methyl-N'-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide (MAC)

  • Compound Description: This compound has shown potential as both an anti-corrosion agent and an anticancer agent through computational studies. It interacts with iron surfaces, preventing corrosion, and shows good binding affinity to the anaplastic lymphoma kinase (ALK) protein. []
  • Relevance: Similar to compound 3, MAC is a 5-methyl-1H-1,2,3-triazole-4-carbohydrazide derivative. The presence of the methoxyphenyl group at N1 in both MAC and the target compound (1-(2-Methoxy-5-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid) suggests that this substitution may be favorable for interacting with biological targets. []

1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

  • Compound Description: The crystal structure of this compound shows the formation of helical chains along the [] direction due to intermolecular O—H⋯N hydrogen bonds. []
  • Relevance: This compound is structurally very similar to 1-(2-Methoxy-5-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid. The difference lies in the substituent on the phenyl ring at the N1 position, where this compound has a benzyl group without any additional substituents. []

6-(5-Sulfanyl-1H-tetrazol-1-yl)-2H-chromen-2-one

  • Compound Description: This compound exemplifies the chemical modification of coumarin derivatives. It is synthesized by transforming the amino group of 6-aminocoumarin into an isothiocyanate, which is then used to construct the tetrazole ring. []
  • Relevance: While this compound doesn't directly relate to the 1H-1,2,3-triazole-4-carboxylic acid core, its synthesis from 6-aminocoumarin highlights the versatility of chemical transformations possible on aromatic amines, which could be relevant for modifying the phenyl ring in 1-(2-Methoxy-5-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid. []

5-Methyl-1-(2-oxo-2H-chromen-6-yl)-1H-1,2,3-triazole-4-carboxylic Acid

  • Compound Description: This compound is synthesized from 6-aminocoumarin by transforming the amino group into an azide, which is then reacted with ethyl acetoacetate to form the triazole ring. []
  • Relevance: This compound belongs to the 5-methyl-1H-1,2,3-triazole-4-carboxylic acid family, similar to 1-(2-Methoxy-5-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid. The key difference lies in the substituent at the N1 position: a coumarin moiety in this compound versus a methoxymethylphenyl group in the target compound. This comparison highlights the structural diversity possible at the N1 position while maintaining the core triazole carboxylic acid scaffold. []

Bis(5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid) monohydrate

  • Compound Description: The crystal structure of this compound reveals a network of O—H⋯O and O—H⋯N hydrogen bonds that contribute to its stability. []
  • Relevance: This compound, while existing as a dimer, features the 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid unit, highlighting a simplified structure compared to 1-(2-Methoxy-5-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid by lacking the methoxy and methyl substituents on the phenyl ring. []

[Zn3(TDA)2(bpy)3]·(bpy)·10.5H2O}n (MOF 1)

  • Compound Description: This metal-organic framework (MOF) is constructed using 1H-1,2,3-triazole-4,5-dicarboxylic acid (H3TDA) as the primary ligand and 4,4′-bipyridine (bpy) as an auxiliary ligand. The structure exhibits a (3,4,4,4)-connected KAVGAQ framework, showcasing the ability of H3TDA to create complex architectures. []
  • Relevance: While MOF 1 doesn't directly relate to 1-(2-Methoxy-5-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid, it demonstrates the utility of triazole-based ligands in constructing porous materials. The use of H3TDA, a dicarboxylic acid derivative of 1,2,3-triazole, highlights the impact of additional functional groups on the coordination chemistry and potential applications of these compounds. []

[Zn3(TDA)2(azopy)2.5(H2O)]·4H2O}n (MOF 2)

  • Compound Description: This MOF is synthesized using H3TDA as the primary ligand and 4,4′-azobispyridine (azopy) as the auxiliary ligand. It exhibits a three-dimensional framework structure with a 6-connected {44·611} net, further demonstrating the structural diversity achievable with H3TDA. []
  • Relevance: MOF 2 reinforces the versatility of triazole-dicarboxylic acid ligands, like H3TDA, in constructing MOFs with distinct structural features. While not directly comparable to 1-(2-Methoxy-5-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid, it highlights the potential of exploring related triazole-based ligands in material science applications. []

[Cd2K3(TDA)(HTDA)2(H2O)4]}n (MOF 3)

  • Compound Description: This MOF utilizes H3TDA in both its deprotonated (TDA3−) and monoprotonated (HTDA2−) forms, along with cadmium ions, to form a three-dimensional framework with a (6,12)-connected {312·430·520·64}{36·48·5} net. The structure demonstrates a novel coordination mode of H3TDA. []
  • Relevance: Similar to MOFs 1 and 2, MOF 3 emphasizes the diverse coordination chemistry of triazole-dicarboxylic acid ligands, showcasing the possibility of varying the protonation state and metal ions to generate unique MOF architectures. This research suggests avenues for exploring the coordination chemistry of 1-(2-Methoxy-5-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid with different metal ions. []

1-(4-Methylphenyl)-5-methyl-N′-[1-(thiophen-2-yl)ethylidene]-1H-1,2,3-triazole-4-carbohydrazide

  • Compound Description: The crystal structure of this compound shows π–π interactions between phenyl rings of adjacent molecules. It also exhibits a weak intramolecular hydrogen bond and a C—H...O interaction. []
  • Relevance: This compound is structurally similar to 1-(2-Methoxy-5-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid, with both containing a methylphenyl group on the N1 position of the triazole ring. The key difference is the presence of a carbohydrazide group linked to a thiophene ring at the C4 position in this compound instead of a carboxylic acid. []

5-Methyl-1-(4-methylphenyl)-N′-[1-(1H-pyrrol-2-yl)ethylidene]-1H-1,2,3-triazole-4-carbohydrazide monohydrate

  • Compound Description: The crystal structure of this compound's hydrate reveals the formation of centrosymmetric tetramers stabilized by N—H...O and O—H...O hydrogen bonds. It also exhibits weak aromatic π–π stacking interactions between triazolyl rings. []
  • Compound Description: This compound is synthesized via a two-step process involving a Dimroth reaction and an amidation reaction. Its crystal structure shows the formation of homodimers through N—H⋯N and C—H⋯N hydrogen bonds, and these dimers are further linked by C—H⋯O interactions. []
  • Relevance: This compound is very similar in structure to 1-(2-Methoxy-5-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid, both having a methoxyphenyl group at the N1 position of the triazole ring. Key differences include the presence of a carboxamide group with a chlorophenyl substituent at the C4 position, and a cyclopropyl group at the C5 position in this compound instead of a carboxylic acid. []

5-Methyl-N′-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbohydrazide

  • Compound Description: This compound's crystal structure has been reported, providing insights into its molecular geometry and packing arrangement. []
  • Relevance: This compound is a symmetrical molecule containing two 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole units linked by a carbohydrazide group. This structure relates to 1-(2-Methoxy-5-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid by featuring the 5-methyl-1-aryl-1H-1,2,3-triazole-4-carbohydrazide core, with variations in the aryl group and the presence of a second triazole unit. []

[Co2(Htda)2(H2O)6·5H2O] (Complex 2)

  • Compound Description: This complex utilizes the monoprotonated form of 1H-1,2,3-triazole-4,5-dicarboxylic acid (Htda2−) to bridge two cobalt ions, forming a binuclear structure. The structure further extends into a 3D network through hydrogen bonding interactions. []
  • Relevance: Complex 2 highlights the ability of triazole-dicarboxylic acid ligands, in this case, the monoprotonated Htda2−, to act as bridging ligands in coordination complexes. While not directly comparable to 1-(2-Methoxy-5-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid, it expands the scope of potential coordination modes for triazole-carboxylic acid derivatives. []

1-aryl-5-methyl-1H-1,2,3-triazole-4-carbonitriles

  • Compound Description: These compounds are synthesized from 1H-1,2,3-triazole-4-carboxylic acids and serve as valuable precursors for 2-triazol-4-yl-thieno[2,3-d]pyrimidines, potential anticancer agents. []
  • Relevance: These compounds demonstrate the feasibility of converting the carboxylic acid group in compounds like 1-(2-Methoxy-5-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid into a nitrile group. This transformation provides access to a new class of compounds with potentially different biological activities. []
  • Compound Description: The crystal structure of this compound reveals a twisted conformation influenced by an intramolecular N—H...O hydrogen bond. Weak π–π interactions between thiophenyl and triazolyl groups are also observed. []
  • Relevance: This compound shares the 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole core with 1-(2-Methoxy-5-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid. This compound has a thiophene ring connected to the triazole ring through a carbonyl group, and an anilino and an acetyl group are attached to the thiophene ring. []

Ethyl 2-anilino-4-methyl-5-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]thiophene-3-carboxylate

  • Compound Description: The crystal structure of this compound highlights the influence of an intramolecular N—H...O hydrogen bond on its conformation. Additionally, it exhibits weak aromatic π–π stacking interactions between thiophene rings. []

(E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole

  • Compound Description: This compound, bearing both triazole and pyrazole rings, is synthesized via a condensation reaction and characterized by X-ray diffraction and spectral analysis. []

Sodium 4-acetyl-1-phenyl-1H-1,2,3-triazol-5-olate

  • Compound Description: This compound exhibits interesting reactivity, undergoing ring-opening upon acidification to form a diazoacetamide derivative. This intermediate can then participate in further reactions, such as condensation with hydrazides, leading to the formation of novel heterocyclic compounds. []
  • Relevance: Although this compound doesn't share the 1H-1,2,3-triazole-4-carboxylic acid core, its reactivity highlights the potential of triazole-containing intermediates in synthesizing diverse heterocyclic compounds. The presence of a phenyl group at N1, like in 1-(2-Methoxy-5-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid, suggests the feasibility of exploring similar transformations on the target compound. []

1,2,3-thiadiazole-1,2,3-triazole hybrid (Compound 5)

  • Compound Description: This hybrid molecule combines the 1,2,3-thiadiazole and 1,2,3-triazole rings, aiming to harness the valuable properties of both heterocycles. Its synthesis involves a multi-step process, including ring-opening, condensation, and cyclization reactions. []
  • Relevance: While Compound 5 doesn't directly relate to 1-(2-Methoxy-5-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid, it exemplifies the concept of merging distinct heterocyclic moieties to generate novel compounds with potentially enhanced properties. []

Properties

CAS Number

1038240-97-9

Product Name

1-(2-Methoxy-5-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid

IUPAC Name

1-(2-methoxy-5-methylphenyl)triazole-4-carboxylic acid

Molecular Formula

C11H11N3O3

Molecular Weight

233.22 g/mol

InChI

InChI=1S/C11H11N3O3/c1-7-3-4-10(17-2)9(5-7)14-6-8(11(15)16)12-13-14/h3-6H,1-2H3,(H,15,16)

InChI Key

DRZZKAKDYYACKF-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)OC)N2C=C(N=N2)C(=O)O

Canonical SMILES

CC1=CC(=C(C=C1)OC)N2C=C(N=N2)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.